N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a triazole ring, and a sulfonamide group, which may contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Derivative: The starting material, 3,5-dimethylpiperidine, is reacted with an appropriate acylating agent to introduce the 2-oxoethyl group.
Synthesis of the Triazole Ring: The intermediate is then subjected to cyclization with a thiol-containing reagent to form the 1,2,4-triazole ring.
Sulfonamide Formation: The triazole intermediate is further reacted with methanesulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Final Coupling: The final step involves coupling the triazole-sulfonamide intermediate with 4-methylphenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the 2-oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings and the triazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the piperidine and triazole rings suggests possible interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The sulfonamide group is known for its antibacterial properties, and the compound’s overall structure may offer additional pharmacological benefits.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile candidate for industrial applications.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring may facilitate binding to receptor sites, while the triazole and sulfonamide groups could interact with active sites of enzymes, inhibiting their activity or altering their function. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-chlorophenyl)methanesulfonamide
- N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
Uniqueness
The uniqueness of N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide lies in its specific combination of functional groups and structural features. The presence of both a piperidine ring and a triazole ring, along with the sulfonamide group, provides a distinctive set of chemical properties and potential biological activities that may not be present in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H31N5O3S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[[5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C21H31N5O3S2/c1-15-6-8-18(9-7-15)26(31(5,28)29)13-19-22-23-21(24(19)4)30-14-20(27)25-11-16(2)10-17(3)12-25/h6-9,16-17H,10-14H2,1-5H3 |
InChI Key |
KVFRMTXFXPVAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C)C |
Origin of Product |
United States |
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